molecular formula C17H17Cl2NO2 B14664005 2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide CAS No. 41858-32-6

2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide

Cat. No.: B14664005
CAS No.: 41858-32-6
M. Wt: 338.2 g/mol
InChI Key: BGZHXXOOVVLIFM-UHFFFAOYSA-N
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Description

2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide is an organic compound characterized by its complex structure, which includes two 4-chlorophenyl groups attached to a methoxy group, and an N,N-dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide typically involves the reaction of 4-chlorobenzophenone with dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: 4-chlorobenzophenone and dimethylacetamide.

    Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride.

    Reaction Conditions: The reaction is typically carried out at temperatures ranging from 80°C to 120°C under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide can be compared with other similar compounds, such as:

    Bis(4-chlorophenyl)methane: Similar structure but lacks the dimethylacetamide moiety.

    Bis(4-chlorophenyl) disulfide: Contains sulfur atoms instead of the methoxy group.

    Bis(4-chlorophenyl) sulfone: Contains a sulfone group instead of the methoxy group.

Uniqueness

The presence of the N,N-dimethylacetamide moiety in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

CAS No.

41858-32-6

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

IUPAC Name

2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide

InChI

InChI=1S/C17H17Cl2NO2/c1-20(2)16(21)11-22-17(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,17H,11H2,1-2H3

InChI Key

BGZHXXOOVVLIFM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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